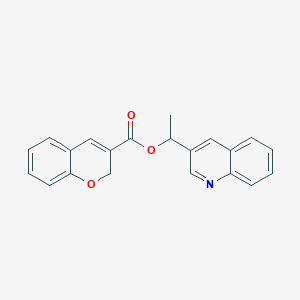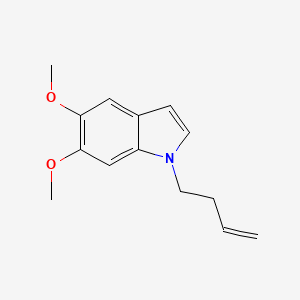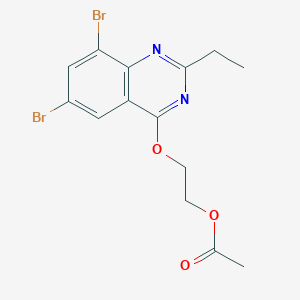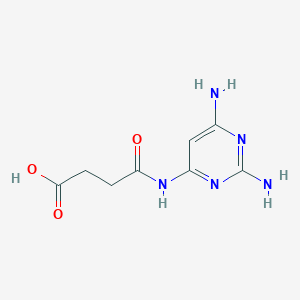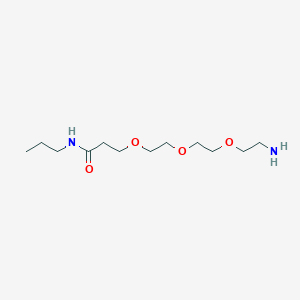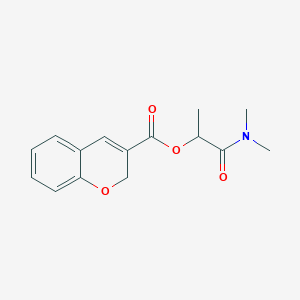
1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base such as piperidine . Another method involves the Pechmann condensation, which is a reaction between a phenol and a β-keto ester in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but with an ethyl group instead of a dimethylamino group.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a hydroxy group at the 7-position, which can influence its biological activity.
2H-chromene-3-carboxylate derivatives: Various derivatives with different substituents that can alter their chemical and biological properties.
Uniqueness
1-(Dimethylamino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity. This structural feature may also contribute to its distinct biological activities compared to other chromene derivatives .
Propiedades
Fórmula molecular |
C15H17NO4 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
[1-(dimethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-10(14(17)16(2)3)20-15(18)12-8-11-6-4-5-7-13(11)19-9-12/h4-8,10H,9H2,1-3H3 |
Clave InChI |
AQXAMRGNSCPJCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C)C)OC(=O)C1=CC2=CC=CC=C2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


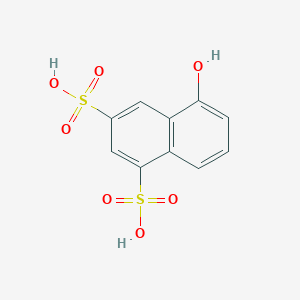
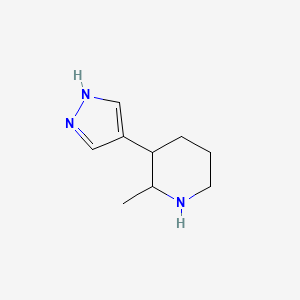
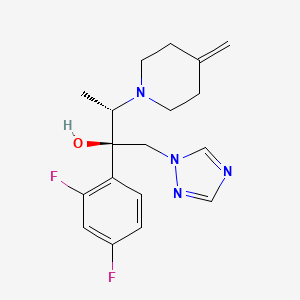
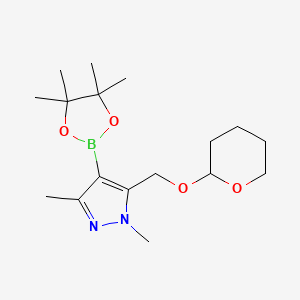
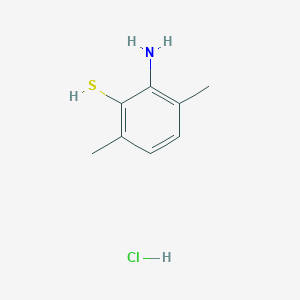
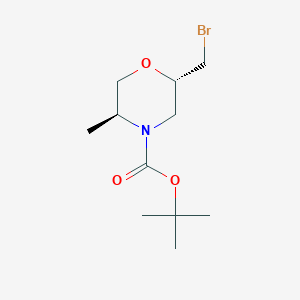
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
